
PEG-3 lauramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
PEG-3 lauramine is synthesized through the ethoxylation of lauramine. The process involves the reaction of lauramine with ethylene oxide under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures. The degree of ethoxylation determines the properties of the final product .
Chemical Reactions Analysis
PEG-3 lauramine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with other chemical groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents.
Scientific Research Applications
PEG-3 lauramine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell lysis buffers and protein extraction solutions.
Medicine: Utilized in pharmaceutical formulations for its solubilizing properties.
Industry: Widely used in the formulation of detergents, shampoos, and other personal care products
Mechanism of Action
PEG-3 lauramine exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. This property is particularly useful in formulations where oil and water need to be mixed. The molecular structure of this compound, with its hydrophilic polyethylene glycol chain and hydrophobic lauric acid tail, enables it to interact with both water and oil molecules .
Comparison with Similar Compounds
PEG-3 lauramine can be compared with other similar compounds such as:
PEG-3 lauramide: Similar in structure but derived from lauric acid amide.
This compound oxide: An oxidized form of this compound with different properties.
PEG-3 stearamine: Derived from stearic acid and has different emulsifying properties. This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in a wide range of applications
Properties
CAS No. |
99705-34-7 |
|---|---|
Molecular Formula |
C18H39NO3 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-[dodecyl-[2-(2-hydroxyethoxy)ethyl]amino]ethanol |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-19(13-15-20)14-17-22-18-16-21/h20-21H,2-18H2,1H3 |
InChI Key |
DENWXVJCXRNUNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCO)CCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


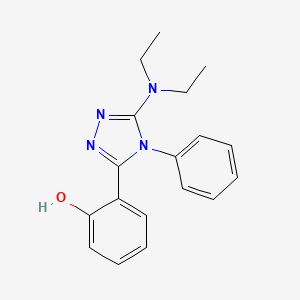
![(4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12700277.png)
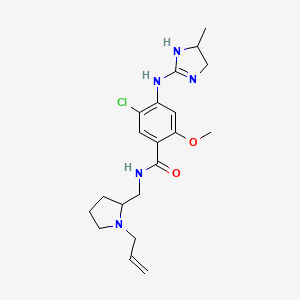

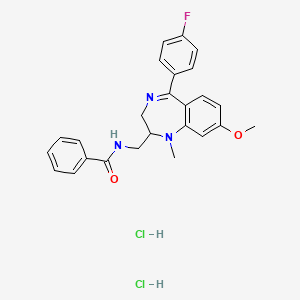
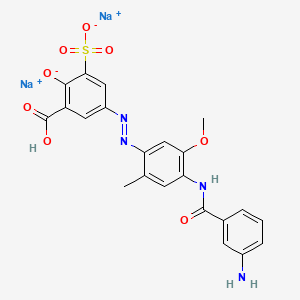

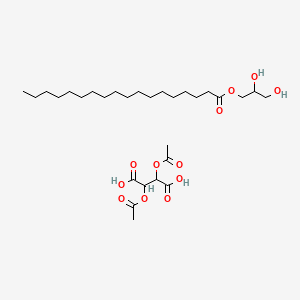



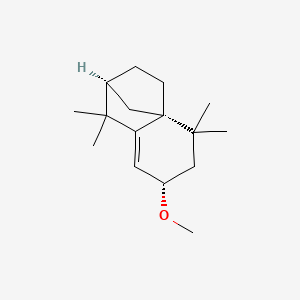
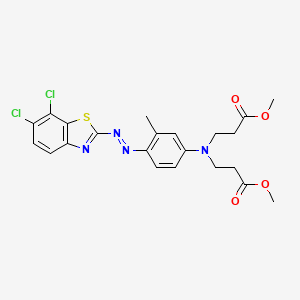
![4-amino-5-chloro-N-[[4-[(4-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12700332.png)
